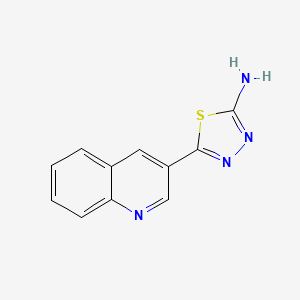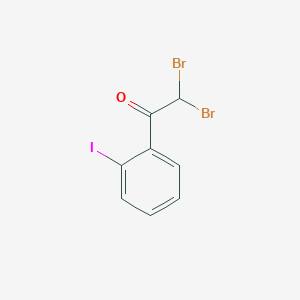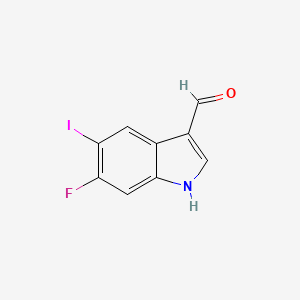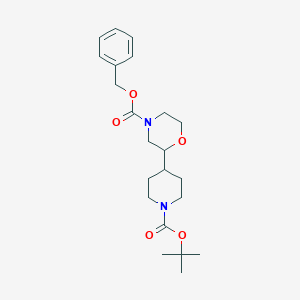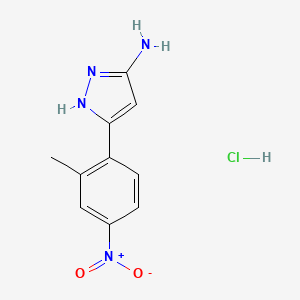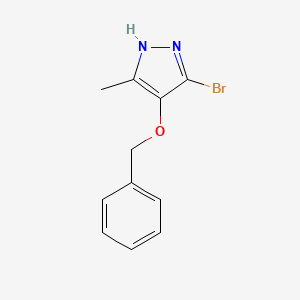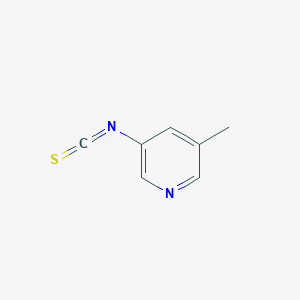
3-Isothiocyanato-5-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isothiocyanato-5-methylpyridine is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to the third position of a pyridine ring, which also has a methyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
3-Isothiocyanato-5-methylpyridine can be synthesized through several methods. One common approach involves the reaction of 3-amino-5-methylpyridine with thiophosgene. The reaction typically proceeds under mild conditions, with the amine group being converted to the isothiocyanate group. Another method involves the use of carbon disulfide and a base, such as sodium hydride, to form a dithiocarbamate intermediate, which is then desulfurized using iron(III) chloride to yield the isothiocyanate .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound often involves the use of safer and more cost-effective reagents. One such method includes the reaction of 3-amino-5-methylpyridine with phenyl isothiocyanate under nitrogen protection and mild conditions . This method is advantageous due to its low toxicity, low cost, and high yield.
化学反応の分析
Types of Reactions
3-Isothiocyanato-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, such as amines or alcohols, to form thioureas or thiocarbamates.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, such as pyrazolones.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, often under basic conditions.
Cyclization Reactions: Catalysts such as chiral squaramides are used to facilitate the cyclization process.
Major Products Formed
Thioureas and Thiocarbamates: Formed from substitution reactions with amines and alcohols.
Heterocyclic Compounds: Formed from cyclization reactions, such as bispiro[pyrazolone-thiobutyrolactone] skeletons.
科学的研究の応用
3-Isothiocyanato-5-methylpyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Isothiocyanato-5-methylpyridine involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and thiols. This reactivity is the basis for its use in forming thioureas and other derivatives. Additionally, the compound can activate stress response pathways, such as the Nrf2 pathway, which plays a role in its antioxidative and anti-inflammatory activities .
類似化合物との比較
Similar Compounds
3-Isothiocyanatomethylpyridine: Similar structure but with the isothiocyanate group attached to a methyl group at the third position.
4-Isothiocyanato-3-methylpyridine: Similar structure but with the isothiocyanate group at the fourth position.
Phenyl Isothiocyanate: A simpler isothiocyanate compound used in similar reactions.
Uniqueness
3-Isothiocyanato-5-methylpyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and the types of reactions it undergoes
特性
分子式 |
C7H6N2S |
|---|---|
分子量 |
150.20 g/mol |
IUPAC名 |
3-isothiocyanato-5-methylpyridine |
InChI |
InChI=1S/C7H6N2S/c1-6-2-7(9-5-10)4-8-3-6/h2-4H,1H3 |
InChIキー |
WVCBLLBNDBEGQY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-10-chloro-7H-benzo[c]carbazole](/img/structure/B15335773.png)
![N-[5-[(4-Chlorobenzyl)oxy]-1,3,4-thiadiazol-2-yl]-6-cyano-2-morpholinonicotinamide](/img/structure/B15335783.png)
![(2,5-Difluorophenyl)[3-[2-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-pyrrolidinyl]methanone](/img/structure/B15335788.png)

![8-Bromo-2,2-difluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B15335806.png)
![3-[5-[4-(Hydroxymethyl)-1-piperidyl]-1-oxoisoindolin-2-yl]piperidine-2,6-dione](/img/structure/B15335810.png)
